molecular formula C23H24N2O2 B12448782 2-Cyano-N-cyclohexyl-3-[2-(phenylmethoxy)phenyl]-2-propenamide CAS No. 356092-89-2

2-Cyano-N-cyclohexyl-3-[2-(phenylmethoxy)phenyl]-2-propenamide

Cat. No.: B12448782
CAS No.: 356092-89-2
M. Wt: 360.4 g/mol
InChI Key: DKASDKMUOGBVTI-UHFFFAOYSA-N
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Description

(2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide is an organic compound with a complex structure that includes a benzyloxy group, a cyano group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 2-(benzyloxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with cyclohexylamine under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or slightly alkaline conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products

    Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The products can vary widely but often include substituted amides or nitriles.

Scientific Research Applications

(2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and the benzyloxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide: shares similarities with other compounds like:

Uniqueness

What sets (2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group, cyano group, and cyclohexyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

CAS No.

356092-89-2

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-cyano-N-cyclohexyl-3-(2-phenylmethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H24N2O2/c24-16-20(23(26)25-21-12-5-2-6-13-21)15-19-11-7-8-14-22(19)27-17-18-9-3-1-4-10-18/h1,3-4,7-11,14-15,21H,2,5-6,12-13,17H2,(H,25,26)

InChI Key

DKASDKMUOGBVTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C#N

Origin of Product

United States

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